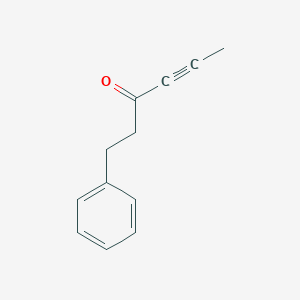
1-(2-Fenilpropan-2-il)piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Metil-1-feniletil)piperidina es un compuesto orgánico con la fórmula molecular C14H21N. Es un derivado de la piperidina, una amina heterocíclica de seis miembros que contiene un átomo de nitrógeno. Este compuesto es conocido por sus aplicaciones como intermediario en la síntesis orgánica y la investigación farmacéutica .
Aplicaciones Científicas De Investigación
1-(1-Metil-1-feniletil)piperidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermediario en la síntesis de diversos compuestos orgánicos y fármacos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas e interacciones con sistemas biológicos.
Medicina: Se está llevando a cabo investigación para explorar sus potenciales aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 1-(1-Metil-1-feniletil)piperidina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede actuar como inhibidor o activador de enzimas específicas, influyendo en varias vías bioquímicas. Sus efectos están mediados a través de la unión a proteínas diana, alterando su actividad y conduciendo a respuestas fisiológicas .
Compuestos Similares:
1-Fenetilpiperidina: Estructura similar pero carece del grupo metilo en el anillo fenilo.
1-BENCILPIPERIDINA: Contiene un grupo bencilo en lugar del grupo 1-metil-1-feniletil.
1-(2-Feniletil)piperidina: Estructura similar con un patrón de sustitución diferente en el anillo fenilo.
Singularidad: 1-(1-Metil-1-feniletil)piperidina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas en la síntesis orgánica y la investigación farmacéutica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(1-Metil-1-feniletil)piperidina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 1-feniletanol con piperidina en presencia de un catalizador ácido fuerte, como el ácido sulfúrico, para formar el producto deseado. Otro método incluye el uso de reactivos de Grignard, donde el bromuro de fenilmagnesio reacciona con piperidina para producir 1-(1-Metil-1-feniletil)piperidina .
Métodos de producción industrial: La producción industrial de 1-(1-Metil-1-feniletil)piperidina generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como destilación y recristalización para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(1-Metil-1-feniletil)piperidina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir aminas secundarias.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos formados:
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Aminas secundarias.
Sustitución: Piperidinas sustituidas.
Comparación Con Compuestos Similares
1-Phenethylpiperidine: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzylpiperidine: Contains a benzyl group instead of the 1-methyl-1-phenylethyl group.
1-(2-Phenylethyl)piperidine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness: 1-(1-Methyl-1-phenylethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
1-(2-phenylpropan-2-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGQLWAZQOQNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276877 |
Source


|
| Record name | 1-(2-phenylpropan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92321-29-4 |
Source


|
| Record name | 1-(2-phenylpropan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
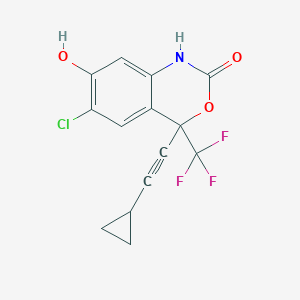
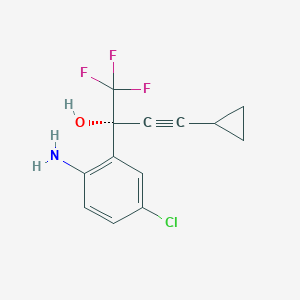


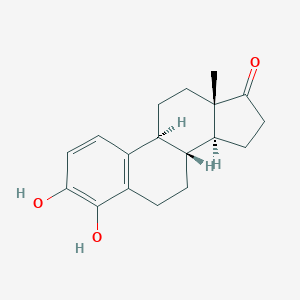

![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
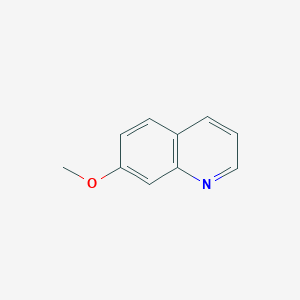
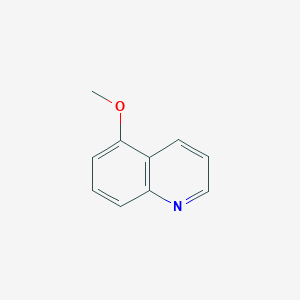


![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)
